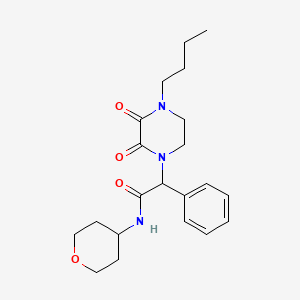

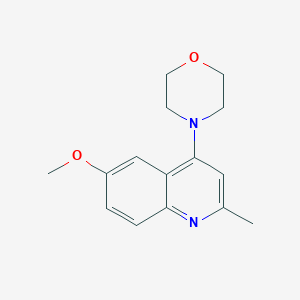

![molecular formula C16H16N2O3S B5544524 N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5544524.png)

N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives involves complex chemical processes, showcasing advancements in organic synthesis techniques. For instance, practical methods have been developed for synthesizing orally active compounds through processes that include esterification, intramolecular Claisen type reactions, and Suzuki−Miyaura reactions, demonstrating the intricate steps required to produce specific benzamide derivatives (Ikemoto et al., 2005).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied using techniques like X-ray diffraction and DFT calculations. These studies reveal the crystalline nature and geometric parameters of the compounds, providing insights into their molecular conformations (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives showcase their reactivity and interaction with other substances. Investigations into the chemical reactivity, including molecular electrostatic potential (MEP) surface mapping, offer a deeper understanding of their potential chemical behaviors (Demir et al., 2015).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting points, and crystal structures, are crucial for their application in various fields. Studies on polymorphs and their thermal behavior provide valuable data for understanding these compounds' stability and physical characteristics (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemicals, define the practical applications of benzamide derivatives. Detailed spectroscopic characterization and reactivity studies help in mapping out these properties and their implications for use in various chemical reactions (Saeed et al., 2010).

Wissenschaftliche Forschungsanwendungen

Polymer Synthesis

One application is in the field of polymer synthesis, where homopolymers of a monosubstituted acrylamide featuring an amino acid moiety in the side chain have been developed. These polymers, synthesized via reversible addition−fragmentation chain transfer (RAFT) polymerization, show controlled molecular weight, low polydispersity, and enhanced isotacticity, demonstrating the material's potential in creating specialized polymeric structures (Mori, Sutoh, & Endo, 2005).

Anticancer Drug Development

In medicinal chemistry, derivatives similar to N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide have been explored for their potential in cancer treatment. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as an orally active histone deacetylase inhibitor, showing significant antitumor activity and highlighting the compound's relevance in developing anticancer drugs (Zhou et al., 2008).

Antioxidant Activity Studies

The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives, including those similar to N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide, have been studied for their antioxidant properties. These compounds act as powerful antioxidants by scavenging free radicals, with research suggesting a complex, pH-dependent oxidation process (Jovanović et al., 2020).

Antimicrobial Property Investigation

Research has also been conducted on new acylthiourea derivatives, which exhibit antimicrobial activity against a range of bacterial and fungal strains. These studies suggest potential applications of N-[4-(aminocarbonyl)phenyl]-2-methoxy-4-(methylthio)benzamide derivatives in developing antimicrobial agents (Limban et al., 2011).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(4-carbamoylphenyl)-2-methoxy-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-14-9-12(22-2)7-8-13(14)16(20)18-11-5-3-10(4-6-11)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVKTUVEQVXNRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)SC)C(=O)NC2=CC=C(C=C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

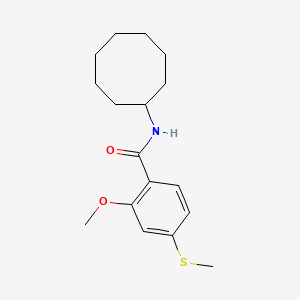

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

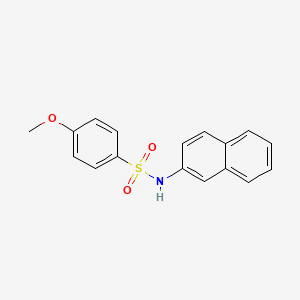

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

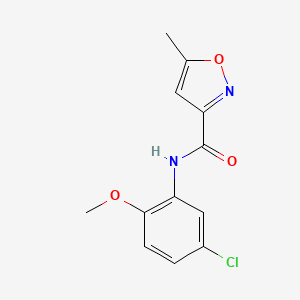

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5544493.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5544528.png)